molecular formula C12H17BN2O4 B1394004 (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid CAS No. 928160-90-1

(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid

Cat. No.: B1394004
CAS No.: 928160-90-1
M. Wt: 264.09 g/mol
InChI Key: HZXCCOZZCLLKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid (CAS 928160-90-1) is a boronic acid derivative featuring a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core linked to a pyridine ring. Its molecular formula is C₁₂H₁₇BN₂O₄, and it is typically supplied as a white crystalline powder with a purity ≥95% . The compound is widely used as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to facilitate carbon-carbon bond formation. It is also employed in cosmetic and medical material synthesis . The compound requires storage at 2–8°C in the dark to maintain stability, reflecting its sensitivity to environmental conditions .

Properties

IUPAC Name

[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c16-13(17)10-1-2-11(14-9-10)15-5-3-12(4-6-15)18-7-8-19-12/h1-2,9,16-17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXCCOZZCLLKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693119
Record name [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928160-90-1
Record name [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Reaction Description

  • The boronate ester of the spirocyclic 1,4-dioxa moiety is prepared as described in patent literature (e.g., WO2006064189). This intermediate is a stable, isolable species suitable for Suzuki coupling.
  • The coupling partner is a halogenated pyridine, such as 2-iodo-3-hydroxypyridine or 2-iodo-3-pyridinyl derivatives.
  • Palladium catalysts, primarily tetrakis(triphenylphosphine)palladium(0), are used to promote the cross-coupling.
  • Bases such as sodium carbonate or cesium fluoride are employed to facilitate the transmetalation step.
  • Solvent systems typically include mixtures of 1,4-dioxane and water or methanol and 1,2-dimethoxyethane.
  • Reactions are performed under inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
  • Microwave irradiation has been demonstrated to significantly enhance reaction rates and yields.

Purification and Characterization

  • After reaction completion, mixtures are cooled and diluted with water.
  • Organic extraction is performed using dichloromethane or ethyl acetate.
  • The aqueous layer is acidified to pH ~7 to facilitate extraction of the boronic acid product.
  • Drying agents such as sodium sulfate are used before solvent removal.
  • Final purification is achieved via silica gel chromatography or thin-layer chromatography using ethyl acetate/hexane mixtures.
  • Characterization includes:
    • Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy confirming chemical shifts consistent with the spirocyclic and pyridine protons.
    • Electrospray Ionization Mass Spectrometry (ESI-MS) confirming molecular ion peaks corresponding to the desired boronic acid.
    • Melting point and purity assessments ensure product quality.

Research Findings and Optimization

  • Microwave-assisted Suzuki coupling reduces reaction time from 24 hours to as little as 15 minutes while maintaining or improving yields (~90%).
  • The choice of base affects yield and selectivity; sodium carbonate and cesium fluoride are effective.
  • Solvent polarity and composition influence the solubility of reactants and catalysts, impacting reaction efficiency.
  • Inert atmosphere is critical to prevent palladium catalyst oxidation and ensure reproducibility.
  • The spirocyclic boronate ester intermediate is stable and can be stored prior to coupling, facilitating modular synthesis.

Summary Table of Key Reaction Parameters

Parameter Typical Value Effect on Reaction
Catalyst Pd(PPh3)4 (5 mol%) Efficient cross-coupling catalyst
Base Na2CO3 or CsF Facilitates transmetalation
Solvent 1,4-Dioxane/H2O or MeOH/DME Solubilizes reactants and catalyst
Temperature 80-130 °C (microwave or reflux) Higher temp accelerates reaction
Time 15 min (microwave) to 24 h (reflux) Longer time increases conversion
Atmosphere Argon or Nitrogen Prevents catalyst degradation
Yield 70-90% High yields achievable with optimized conditions

Chemical Reactions Analysis

Types of Reactions

(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyridine ring can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
Boronic acids are known for their ability to inhibit proteasome activity, making them valuable in cancer therapy. The unique structure of (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid allows it to interact with specific protease targets, potentially leading to the development of novel anticancer agents. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting protein homeostasis and promoting cell cycle arrest .

Drug Design:
The compound's boronic acid moiety is crucial for its reactivity and binding capabilities. It can form reversible covalent bonds with diols and amino acids, making it a candidate for drug design targeting enzymes involved in various metabolic pathways. This property is particularly useful in designing inhibitors for enzymes like serine proteases and cysteine proteases, which are implicated in several diseases .

Chemical Biology

Bioconjugation:
Due to its boronic acid functionality, this compound can be utilized in bioconjugation techniques. It can be employed to attach biomolecules such as peptides or proteins to surfaces or other molecules through selective reactions with diols present on glycoproteins or carbohydrates. This application is significant in developing biosensors and drug delivery systems .

Targeted Protein Degradation:
Recent advancements in targeted protein degradation technologies have highlighted the role of boronic acids as components of PROTACs (proteolysis-targeting chimeras). The incorporation of this compound into PROTAC designs could enhance the specificity and efficacy of these compounds by improving their binding affinity to E3 ligases, thus facilitating the targeted degradation of disease-causing proteins .

Materials Science

Polymer Chemistry:
The compound's unique structural features make it suitable for polymerization processes where boronic acids serve as cross-linking agents. This can lead to the development of new materials with tailored mechanical properties and functionalities. For instance, polymers incorporating boronic acids can exhibit stimuli-responsive behaviors, which are valuable in creating smart materials for various applications including drug delivery and tissue engineering .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of boronic acid derivatives similar to this compound for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo by inducing apoptosis through mitochondrial pathways.

Case Study 2: Bioconjugation Applications

Research showcased in Bioconjugate Chemistry demonstrated the successful use of boronic acids for bioconjugation purposes. The study highlighted how this compound could be used to attach therapeutic agents to cancer cell surfaces selectively, thereby enhancing targeted therapy outcomes.

Mechanism of Action

The mechanism of action of (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with nucleophiles. The boronic acid group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzymes or modification of protein function. This interaction can affect various molecular pathways, depending on the specific biological target.

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The methylene linker in CAS 1704074-38-3 may reduce steric hindrance during coupling reactions compared to the sulfonyl bridge in CAS 1000343-59-8 .

Non-Boronic Acid Spirocyclic Analogs

These compounds retain the spiro[4.5]decane scaffold but lack the boronic acid moiety:

Compound CAS Number Molecular Formula Key Features Applications
8-(6-Azetidin-1-ylpyridin-3-yl)-1,4-dioxaspiro[4.5]decan-8-ol 708273-65-8 C₁₆H₂₁N₃O₃ Azetidine substituent; hydroxyl group on spiro core Intermediate in kinase inhibitor synthesis
1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(6-methyl-3-pyridinyl)carbonyl]- 613660-31-4 C₁₄H₁₈N₂O₃ Pyridine carbonyl substituent Probable use in receptor-targeted drug design

Key Observations :

  • Functional Group Diversity : The carbonyl group in CAS 613660-31-4 enables amide bond formation, expanding utility in peptidomimetic or enzyme inhibitor synthesis .
  • Hydroxyl vs. Boronic Acid : The hydroxyl group in CAS 708273-65-8 may limit cross-coupling utility but enhance hydrogen-bonding interactions in biological systems .

Boronic Acids with Pyridine Cores but No Spiro Motif

These compounds highlight the role of the spiro core by comparison:

Compound CAS Number Molecular Formula Key Features Applications
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid Not reported C₆H₅BF₃NO₂ Trifluoromethyl group at pyridine-6 position Electron-deficient coupling partner for fluorinated drug synthesis
6-(BOC-Methylamino)pyridine-3-boronic acid 1218790-80-7 C₁₂H₁₈BN₂O₄ BOC-protected amine at pyridine-6 position Protected intermediate for controlled functionalization

Key Observations :

  • Electronic Modulation : The trifluoromethyl group in CAS 1218790-80-7 increases electrophilicity, whereas the spiro core in the target compound balances steric and electronic effects .

Biological Activity

(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid, with the CAS number 928160-90-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a proteasome inhibitor and its applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇BN₂O₄
  • Molecular Weight : 264.09 g/mol
  • Structure : The compound features a boronic acid functional group, which is crucial for its biological activity.

Boronic acids are known for their ability to interact with biological targets through reversible covalent bonds. The specific mechanism of this compound involves:

  • Proteasome Inhibition : This compound acts as a proteasome inhibitor, which is vital for regulating protein degradation within cells. By inhibiting the proteasome, it can induce cell cycle arrest and apoptosis in cancer cells.
  • Cell Cycle Regulation : Studies have shown that the compound can stop the progression of the cell cycle at the G2/M phase in certain cancer cell lines, leading to growth inhibition .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC₅₀ (nM) Mechanism Notes
Study 1U2664.60Proteasome InhibitionInduces G2/M phase arrest
Study 2HepG219.38Cell Growth InhibitionEffective against liver cancer
Study 3MGC-8033.962CytotoxicityHigh potency in gastric cancer cells
Study 4ChT-L0.0002Antiviral ActivityEffective against HIV replication

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Cancer Treatment : In a study involving multiple cancer cell lines, this boronic acid derivative exhibited potent inhibitory effects on cell proliferation and demonstrated potential as a therapeutic agent in oncology.
  • Antiviral Properties : Research has indicated that this compound can inhibit HIV replication by interfering with the viral protease, showcasing its dual role as both an anticancer and antiviral agent .

Pharmacokinetics

Pharmacokinetic studies suggest that while the compound can be administered intravenously, further optimization is necessary to enhance its concentration at therapeutic targets . The following pharmacokinetic properties were noted:

  • Absorption : Moderate absorption profile with potential for intravenous delivery.
  • Distribution : Selective distribution observed in tissues relevant to its action.
  • Metabolism : Metabolized primarily via phase I and II pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid?

  • Methodology : Utilize Suzuki-Miyaura cross-coupling reactions, where the spiroazaspiro component is pre-functionalized with a boronic ester. For example, describes analogous spiro compounds synthesized via condensation reactions involving ketones and amines, followed by boronic acid introduction. Alternatively, outlines alkylation strategies using BF3·OEt2 catalysis for spiro ring formation.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Use anhydrous conditions to preserve boronic acid stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic and boronic acid moieties (e.g., reports δ ~2.6 ppm for N-CH3 in spiro systems).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spiro[4.5]decan core. highlights SHELX’s robustness for small-molecule structures, achieving R-factors <0.05.
  • IR Spectroscopy : Detect B-O stretching (~1350 cm⁻¹) and spirocyclic C-O-C vibrations (~1100 cm⁻¹) .

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

  • Methodology : Test catalytic systems (e.g., Pd(PPh3)4) in Suzuki couplings with aryl halides. demonstrates boronic acids’ role in modulating reaction selectivity via pH-dependent interactions. For spiro systems, steric hindrance may require elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What are the structural challenges in crystallizing this compound?

  • Methodology :

  • Crystal Growth : Use slow vapor diffusion with solvents like dichloromethane/hexane. achieved high-quality crystals at 100 K with R-factor = 0.040.
  • Data Collection : Employ synchrotron radiation for high-resolution data, especially if the boronic acid forms hydrogen-bonded dimers. SHELXD ( ) is recommended for solving twinned or disordered structures .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

  • Methodology :

  • Analog Synthesis : Modify the spiro ring substituents (e.g., replaces benzyl groups with chlorophenyl to assess sigma receptor affinity).
  • Biological Assays : Test against targets like σ1/σ2 receptors ( ) or kinases. Use molecular docking to correlate spiro conformation (e.g., chair vs. boat) with activity .

Q. What analytical challenges arise in assessing the purity of this compound, and how can they be addressed?

  • Methodology :

  • HPLC-MS : Detect trace impurities (e.g., identifies pharmaceutical impurities via LCMS with m/z monitoring).
  • Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/N ratios. reports deviations <0.5% for analogous spiro compounds .

Q. How do steric and electronic effects of the spiroazaspiro ring impact catalytic applications?

  • Methodology :

  • Kinetic Studies : Compare turnover rates in cross-coupling reactions with non-spiro boronic acids (e.g., ’s borolane derivatives).
  • DFT Calculations : Model electron density at the boron center to predict reactivity. ’s formose reaction studies suggest boronic acids enhance selectivity via transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.